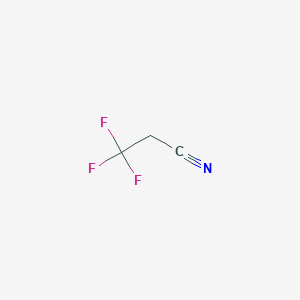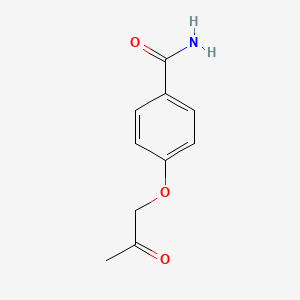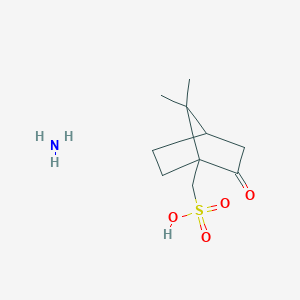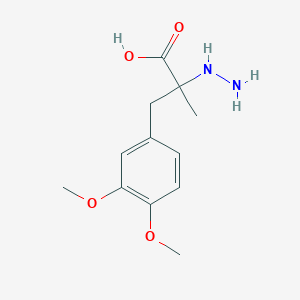![molecular formula C8H8N2O B1590473 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 56057-25-1](/img/structure/B1590473.png)
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
“7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in several studies . These compounds have been synthesized as part of research into developing a class of derivatives targeting FGFR with development prospects .
Molecular Structure Analysis
The molecular formula of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 . The molecular weight is 118.1359 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including compounds like 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, have been a focal point in medicinal chemistry for developing treatments for various human diseases. The interest in pyrrolidine structures stems from their sp3-hybridization, which facilitates the efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage enhancing molecular interactions with biological targets. These compounds have been studied for their target selectivity and structure-activity relationships, indicating their potential in designing drugs with specific biological profiles (Li Petri et al., 2021).
Pyridine-based Agrochemicals
Exploring the synthesis and applications of pyridine-based compounds, including the analogs of this compound, has led to significant advancements in agrochemicals. These compounds play a crucial role as fungicides, insecticides, and herbicides. The research underscores the importance of finding efficient methods for discovering novel lead compounds in agrochemical research, highlighting the role of intermediate derivatization methods in enhancing the discovery efficiency of new agrochemicals (Guan et al., 2016).
Kinetic Studies and Toxicity Evaluation
The toxicity and pharmacological properties of compounds like this compound are also areas of research interest, particularly in understanding the kinetics of pyrrolizidine alkaloids. These studies are crucial for assessing the relative toxicity of compounds, influencing the development of drugs with minimized adverse effects. Kinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which are essential for defining their safety and efficacy profiles (Widjaja et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. It exhibits potent FGFR inhibitory activity . The compound forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . This compound inhibits this pathway, thereby potentially preventing cancer progression.
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one”, involve their potential as FGFR inhibitors . These compounds have been synthesized as part of research into developing a class of derivatives targeting FGFR with development prospects .
properties
IUPAC Name |
7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-9-6-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWKYDZGOEUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480847 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56057-25-1 | |
| Record name | 1,3-Dihydro-7-methyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56057-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





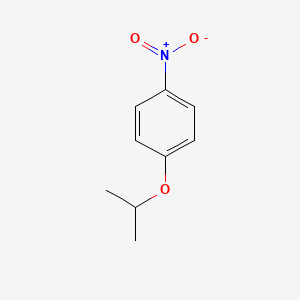
![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)


